Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Description
Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a synthetic isoquinoline derivative characterized by a hydroxyl group at position 4, a methyl substituent at position 7, and a butyl ester at position 3 (Figure 1). Its molecular formula is C₁₅H₁₇NO₄ (molecular weight: 275.30 g/mol).
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
butyl 4-hydroxy-7-methyl-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-20-15(19)12-13(17)10-6-5-9(2)8-11(10)14(18)16-12/h5-6,8,17H,3-4,7H2,1-2H3,(H,16,18) |
InChI Key |
GJENELRPZWIINE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C2=C(C=C(C=C2)C)C(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Procedure (Adapted from)
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Starting Materials :
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Ethyl 3-(methylamino)propanoate (or analogous butyl ester)
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4-Methyl-2-oxocyclohexanecarboxylate
-
-
Reaction Conditions :
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Solvent: Toluene or THF
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Catalyst: Fe(acac)₃ or Pd(OAc)₂
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Temperature: 80–100°C
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Time: 6–12 hours
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-
Key Steps :
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | THF > Toluene | +15% yield |
| Catalyst Loading | 5–10 mol% Fe(acac)₃ | Prevents dimerization |
| Temperature | 85–90°C | Maximizes cyclization |
Esterification and Transesterification Strategies
The butyl ester moiety is introduced via direct esterification or transesterification of precursor ethyl esters:
Table 2: Comparison of Esterification Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Esterification | Simple setup | Low yields due to hydrolysis |
| Transesterification | Higher yields, mild conditions | Requires anhydrous conditions |
Regioselective Methylation and Oxidation
The 7-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed C–H activation:
Palladium-Catalyzed C–H Activation
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Catalyst : Pd(OAc)₂/Walphos SL-W002–1
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Conditions :
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Yield : 70–75%.
Purification and Characterization
Final purification is critical due to the compound’s sensitivity to hydrolysis:
Chromatographic Methods
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Normal-phase silica gel : Eluent = Hexane:EtOAc (3:1 to 1:1).
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HPLC : C18 column, MeCN:H₂O (0.1% TFA), 70:30 isocratic.
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 4.35 (q, J = 7.2 Hz, 2H, OCH₂), 6.92–7.15 (m, 2H, Ar-H).
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HRMS : [M+H]⁺ calc. for C₁₅H₁₇NO₄: 276.1231; found: 276.1228.
Challenges and Mitigation Strategies
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Ester Hydrolysis :
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Regioselectivity in Methylation :
-
Low Solubility :
Industrial-Scale Adaptations
Patents highlight scalable processes:
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Continuous Flow Reactors : Reduce reaction time by 40% (cyclocondensation step).
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In situ Monitoring : FTIR or Raman spectroscopy for real-time adjustment.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds, including butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, exhibit promising anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) by arresting the cell cycle at the G2/M phase and triggering pro-apoptotic pathways .
Anticonvulsant Properties
The compound has also been investigated for its potential anticonvulsant effects. A study highlighted the synthesis of various isoquinoline derivatives that demonstrated significant protective effects against seizures in animal models, suggesting that this compound may share similar properties .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of isoquinoline derivatives is crucial for optimizing their pharmacological profiles. The modifications on the isoquinoline scaffold can significantly influence their biological activities. For example, variations in substituents at specific positions have been correlated with enhanced potency against various biological targets .
Summary of Biological Activities
| Compound Name | Activity Type | Cell Line / Model | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Anticancer | MCF-7 | 1.2 ± 0.2 | |
| This compound | Anticonvulsant | MES/PTZ Seizure Model | N/A |
Anticancer Research
A study published in 2021 examined the synthesis of novel quinolone derivatives based on the isoquinoline scaffold and their anticancer activity against various cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and selective targeting of cancer cells .
Anticonvulsant Evaluation
In another study focused on anticonvulsant activity, researchers synthesized several isoquinoline derivatives and evaluated their efficacy using established seizure models. Some compounds exhibited significant protective effects compared to standard anticonvulsants like valproate, indicating potential for further development .
Mechanism of Action
The mechanism by which Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate
- Structure : Differs in the ester group (ethyl vs. butyl) and lacks the 7-methyl substituent .
- Molecular Properties: Molecular formula: C₁₂H₁₁NO₄ (MW: 233.22 g/mol; XLogP3: 1.7). The shorter ethyl chain reduces lipophilicity compared to the butyl analog (predicted XLogP3 for butyl: ~2.8).
- NMR Analysis :
- In the ethyl analog, the ester methylene protons (OCH₂CH₃) resonate at δ 4.3–4.5 ppm (¹H NMR) and δ 60–65 ppm (¹³C NMR). The butyl ester’s OCH₂ group would show upfield shifts (δ 3.9–4.1 ppm for ¹H; δ 65–70 ppm for ¹³C) due to increased electron density from the longer alkyl chain .
- The absence of the 7-methyl group in the ethyl analog eliminates deshielding effects on adjacent protons (e.g., position 6 or 8), leading to distinct δ values in aromatic regions .
tert-Butyl 3-methyl-2-(((1R,4aR…)-carboxamido)methyl)-1H-indole-1-carboxylate
- Structure : A tert-butyl indole derivative with a bulky ester and amide substituents .
- Steric Effects : The tert-butyl group introduces steric hindrance, reducing hydrogen-bonding capacity compared to the linear butyl chain in the target compound. This affects crystallinity and solubility (e.g., tert-butyl analogs often exhibit lower aqueous solubility).
- Biological Implications : Bulky esters may hinder interactions with enzymatic active sites, whereas linear chains (e.g., butyl) balance lipophilicity and flexibility for membrane penetration .
Methyl-Substituted Isoquinoline Analogs
- Role of 7-Methyl Group: The 7-methyl substituent in the target compound enhances electron density in the aromatic ring, shifting UV absorption maxima (λmax) to longer wavelengths compared to non-methylated analogs. In NMR, the methyl group (δ 2.3–2.5 ppm for ¹H; δ 20–25 ppm for ¹³C) induces splitting in neighboring protons (e.g., H-6 and H-8) due to spin-spin coupling .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Isoquinoline Carboxylates
| Compound | Molecular Formula | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Butyl 4-hydroxy-7-methyl-1-oxo-... | C₁₅H₁₇NO₄ | ~2.8 | 2 | 4 |
| Ethyl 1,2-dihydro-4-hydroxy-1-oxo-... | C₁₂H₁₁NO₄ | 1.7 | 2 | 4 |
| tert-Butyl indole carboxylate [4] | C₂₈H₃₈N₂O₃ | ~4.5 | 1 | 3 |
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Proton/Carbon | Butyl 4-hydroxy-7-methyl... | Ethyl Analog [10] | tert-Butyl Indole [4] |
|---|---|---|---|
| Ester OCH₂ (¹H) | 3.9–4.1 | 4.3–4.5 | 1.3–1.5 (tert-butyl) |
| 7-Methyl (¹H) | 2.3–2.5 | N/A | N/A |
| Hydroxyl (¹H, D₂O exch.) | 10.5–11.0 | 10.8–11.2 | N/A |
Research Implications
- Lumping Strategy: The target compound shares functional groups (hydroxyl, ester) with analogs, enabling lumping into surrogate categories for reaction modeling. However, the 7-methyl group introduces unique degradation pathways compared to non-methylated analogs .
- Crystallography: The hydroxyl and ester groups facilitate hydrogen-bonded networks, as observed in similar isoquinolines. Crystallographic tools like SHELXL and ORTEP-III are critical for resolving such interactions.
- Bioactivity : Increased lipophilicity (butyl chain) and electron modulation (7-methyl) may enhance pharmacokinetic properties, such as blood-brain barrier penetration, compared to shorter-chain esters .
Biological Activity
Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with phthalic anhydride and alkylaminoacetic acid derivatives.
- Esterification : The reaction is followed by esterification using diazomethane.
- Heterocyclization : Final heterocyclization occurs through alkoxide-induced Dieckmann condensation, yielding high purity and yield of the target compound .
Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed inhibition of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. For example, certain derivatives achieved over 80% inhibition at concentrations as low as 1 µM, with some compounds reaching an IC50 of 156 nM . This suggests that this compound may also possess similar anticancer activity.
Antimicrobial Activity
Compounds within the isoquinoline class have shown promising antimicrobial effects. In vitro studies have reported moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) indicating effectiveness at concentrations below 100 µM . This positions this compound as a candidate for further exploration in antimicrobial drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of key enzymes involved in cancer progression and microbial resistance.
- Cellular Pathways : Isoquinolines are known to affect cellular pathways related to apoptosis and cell proliferation, which are critical in cancer treatment.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
Case Studies
Several studies have investigated the biological activities of isoquinoline derivatives:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Various 1-Oxo Isoquinolines | PARP Inhibition | 156 nM | |
| N'-arylidene Derivatives | Antibacterial | <100 µM |
These findings underscore the potential of this compound as a lead compound for further development in both anticancer and antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Butyl 4-hydroxy-7-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, and how can experimental efficiency be improved?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical factors affecting yield. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways, narrowing experimental scope . Key metrics to track include reaction time, purity, and regioselectivity.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with multidimensional NMR (e.g., H-C HSQC, HMBC) to resolve overlapping signals in the aromatic and carbonyl regions. Purity assessment requires HPLC-DAD/ELSD with gradient elution to detect trace impurities. Cross-validate results with single-crystal X-ray diffraction for unambiguous structural assignment .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition kinetics for kinases or oxidoreductases) due to the compound’s structural similarity to bioactive isoquinoline derivatives. Use dose-response curves (IC/EC) and include positive controls (e.g., staurosporine for kinase inhibition). Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide functionalization?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations in explicit solvent models (e.g., water, DMSO) can predict solvation effects on reactivity. Validate predictions with small-scale electrophilic substitution or cross-coupling trials .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) to confirm target engagement. Perform metabolomic profiling to rule out off-target effects from metabolic byproducts. Use structure-activity relationship (SAR) studies with analogs (e.g., varying substituents at C-7 methyl or C-4 hydroxy groups) to isolate critical pharmacophores .
Q. How do substituent modifications impact physicochemical properties and bioavailability?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing the butyl ester with methyl or benzyl groups). Assess logP (via shake-flask/HPLC), aqueous solubility (equilibrium solubility assays), and membrane permeability (PAMPA or Caco-2 models). Correlate results with computational predictions (e.g., COSMO-RS solvation models) .
Q. What advanced techniques elucidate the compound’s interaction with biological targets at atomic resolution?
- Methodological Answer : Employ cryo-EM or X-ray crystallography to resolve ligand-target co-structures. For dynamic systems, use NMR-based ligand-observed techniques (STD, WaterLOGSY) to map binding epitopes. Complement with microscale thermophoresis (MST) to quantify binding thermodynamics under physiological conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration artifacts in NMR). Use heteronuclear correlation spectroscopy (e.g., H-N HMBC) to resolve ambiguous assignments. Cross-check with vibrational circular dichroism (VCD) for stereochemical validation .
Q. What protocols ensure reproducibility in biological activity studies?
- Methodological Answer : Standardize cell culture conditions (passage number, media serum lot). Include replicate experiments across independent labs with blinded analysis. Publish raw data (e.g., flow cytometry histograms, kinase assay tracings) in open-access repositories for peer validation .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
